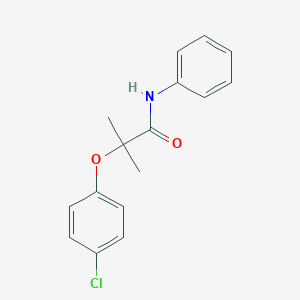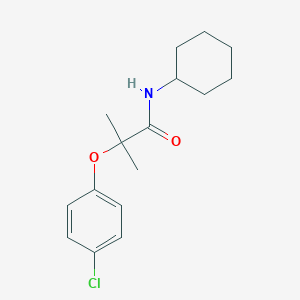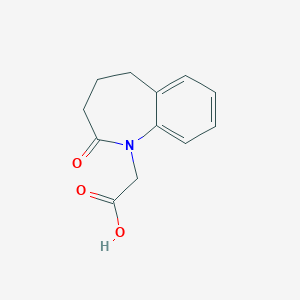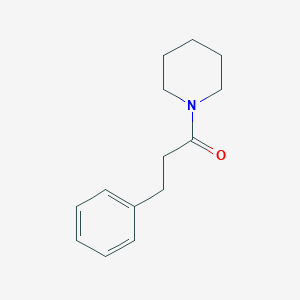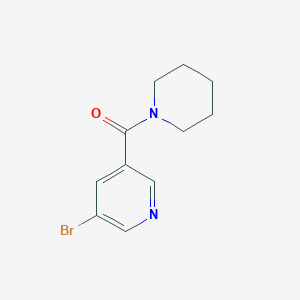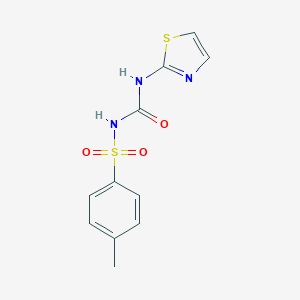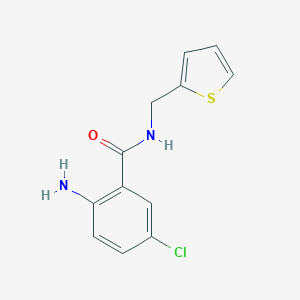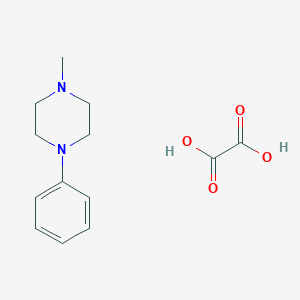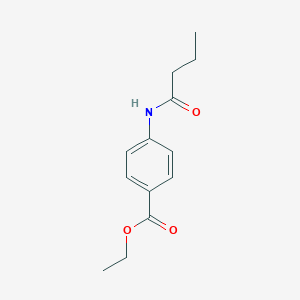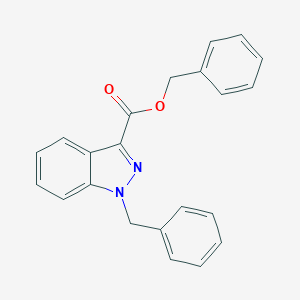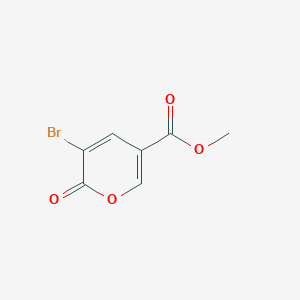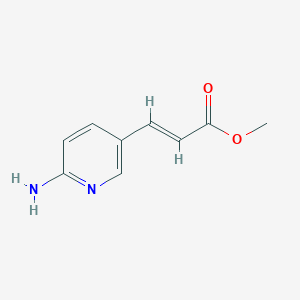
methyl (E)-3-(6-aminopyridin-3-yl)acrylate
Descripción general
Descripción
Methyl (E)-3-(6-aminopyridin-3-yl)acrylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. It is a versatile compound that can be synthesized using various methods and has been found to have several biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1. Synthesis and Chemical Reactions
- Microwave-Assisted Cyclocondensation : Methyl (E)-3-(6-aminopyridin-3-yl)acrylate is used in microwave-induced cyclocondensation for rapid synthesis of 3-substituted-2H-pyrido[1,2-a]pyrimidin-2-ones, demonstrating high selectivity and good yields in short reaction times (Satyanarayana et al., 2013).
2. Polymer Science and Materials
- Polymerizable Photoinitiators : The compound is utilized in the design and synthesis of photoinitiators for radical polymerization, like thioxanthone-based photoinitiators, showing potential applications in the fields of food packing and biomedical applications (Wu et al., 2016).
3. Environmental and Industrial Applications
- Methyl Acrylate Waste Gas Treatment : Research demonstrates the effectiveness of using biotrickling filters packed with ceramic particles for the removal of methyl acrylate waste gas, providing an environmentally friendly solution for handling toxic chemical materials (Wu et al., 2016).
4. Organometallic Chemistry
- Catalysis and Synthesis of Complexes : In organometallic chemistry, methyl (E)-3-(6-aminopyridin-3-yl)acrylate plays a role in the formation of chromium methyl complexes through processes like oxidative addition and reductive alkylation (Noor et al., 2015).
5. Solar Energy and Photovoltaic Cells
- Dye-Sensitized Solar Cells : The compound is used in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs), demonstrating enhanced photovoltaic properties and contributing to advancements in solar energy technology (Saritha et al., 2017).
6. Corrosion Science
- Corrosion Inhibition : Studies have shown that self-assembled films using derivatives of methyl (E)-3-(6-aminopyridin-3-yl)acrylate can effectively inhibit corrosion on iron surfaces, indicating its potential in corrosion prevention technologies (Zhang Zhe et al., 2009).
Propiedades
IUPAC Name |
methyl (E)-3-(6-aminopyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3,(H2,10,11)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIURSMPFFMLOEH-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-3-(6-aminopyridin-3-yl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



